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Compound of Interest

Compound Name: 5-Benzyl-2-furoic acid

Cat. No.: B157852 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic

characteristics of 5-Benzyl-2-furoic acid. Designed for researchers, scientists, and

professionals in drug development, this document elucidates the structural features of the

molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (¹H and

¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section

integrates theoretical principles with practical experimental considerations to offer a robust

understanding of the molecule's spectroscopic signature.

Molecular Structure and Properties
5-Benzyl-2-furoic acid (CAS No. 1917-16-4) is a derivative of 2-furoic acid, featuring a benzyl

substituent at the 5-position of the furan ring.[1] This substitution significantly influences the

molecule's electronic environment and, consequently, its spectroscopic properties.

Molecular Formula: C₁₂H₁₀O₃ Molecular Weight: 202.21 g/mol [1]

The structure combines the aromaticity of both the furan and benzene rings with the

functionality of a carboxylic acid, making it a molecule of interest in medicinal chemistry and

materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. Due to the absence of publicly available experimental spectra for 5-
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Benzyl-2-furoic acid, the following data are predicted based on established principles of NMR

spectroscopy and analysis of structurally related compounds, including 2-furoic acid.[2][3]

Predicted ¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of 5-Benzyl-2-furoic acid is expected to exhibit distinct

signals corresponding to the protons of the furan ring, the benzyl group, and the carboxylic

acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) standard.
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Chemical Shift
(δ) ppm
(Predicted)

Multiplicity Integration Assignment Rationale

~11.0 - 13.0 Singlet (broad) 1H -COOH

The acidic proton

of the carboxylic

acid is typically a

broad singlet at a

high chemical

shift.

~7.20 - 7.40 Multiplet 5H Phenyl-H

Protons of the

monosubstituted

benzene ring will

appear as a

complex multiplet

in this region.

~7.15 Doublet 1H H-3

The proton at

position 3 of the

furan ring is

expected to be a

doublet due to

coupling with H-

4.

~6.30 Doublet 1H H-4

The proton at

position 4 of the

furan ring is

expected to be a

doublet due to

coupling with H-

3.

~4.10 Singlet 2H -CH₂- The benzylic

methylene

protons are

expected to be a

singlet as they
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have no adjacent

protons.

Predicted ¹³C NMR (Carbon-13 NMR) Data
The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of 5-Benzyl-2-
furoic acid.

Chemical Shift (δ) ppm
(Predicted)

Assignment Rationale

~160.0 C=O (Carboxylic Acid)

The carbonyl carbon of the

carboxylic acid is highly

deshielded.

~158.0 C-5 (Furan)

The furan carbon bearing the

benzyl group is expected at a

high chemical shift.

~146.0 C-2 (Furan)
The furan carbon attached to

the carboxylic acid.

~137.0 C-ipso (Phenyl)

The quaternary carbon of the

benzene ring attached to the

methylene group.

~129.0 C-ortho/meta (Phenyl)
Aromatic carbons of the

benzene ring.

~128.5 C-para (Phenyl)
Aromatic carbon of the

benzene ring.

~127.0 C-ortho/meta (Phenyl)
Aromatic carbons of the

benzene ring.

~118.0 C-3 (Furan) Furan ring carbon.

~112.0 C-4 (Furan) Furan ring carbon.

~36.0 -CH₂-
The benzylic methylene

carbon.
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Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 5-Benzyl-2-furoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆).

Add a small amount of TMS as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more scans may be necessary due to the low natural

abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.

NMR Spectroscopy Workflow

Start IR Analysis

Prepare Sample (ATR)

Collect Background Spectrum

Collect Sample Spectrum

Process Data
(FT & Ratioing)

Analyze Spectrum
& Identify Peaks

End

Click to download full resolution via product page
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Caption: Logical flow for IR data acquisition and analysis.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides information about the molecular weight and fragmentation pattern of a

compound.

Predicted Mass Spectrum Data
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 202, corresponding to the

molecular weight of 5-Benzyl-2-furoic acid.

Key Fragmentation Pathways:

Loss of -OH (m/z = 185): Fragmentation of the carboxylic acid group can lead to the loss

of a hydroxyl radical.

Loss of -COOH (m/z = 157): Decarboxylation can result in the loss of the entire carboxylic

acid group.

Benzylic Cleavage (m/z = 91): Cleavage of the bond between the furan ring and the

methylene group would generate the stable tropylium cation. This is expected to be a

prominent peak.

Cleavage of the Benzyl Group (m/z = 111): Loss of the benzyl radical would leave a furoic

acid fragment.

Experimental Protocol for Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):

Prepare a dilute solution of 5-Benzyl-2-furoic acid (e.g., 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

A small amount of a modifier like formic acid or ammonium hydroxide may be added to

promote ionization.
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Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an ESI source is commonly used

for this type of compound.

Ionization Mode: Both positive and negative ion modes should be tested to determine which

provides a better signal. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-

500).

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the major fragment ions. This

information helps to confirm the overall structure of the molecule.

Mass Spectrometry Fragmentation Pathway
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Caption: Predicted major fragmentation pathways for 5-Benzyl-2-furoic acid.

Conclusion
This technical guide provides a detailed spectroscopic profile of 5-Benzyl-2-furoic acid based

on well-established principles and data from related compounds. The predicted ¹H NMR, ¹³C
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NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive

resource for the identification and characterization of this compound in a research and

development setting. While predicted data is a powerful tool, experimental verification is always

recommended for definitive structural confirmation.

References
Electronic Supplementary Information - The Royal Society of Chemistry.
13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617) - Human Metabolome
Database.
Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using
density functional theory. Indian Journal of Pure & Applied Physics.
5-Benzyl-2-furoic acid supplier - CAS 1917-16-4 - Exclusive Chemistry Ltd.
5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem.
5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.
2-Furancarboxylic acid - NIST WebBook.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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